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molecular formula C36H40ClN3O6 B1662579 Niguldipine hydrochloride CAS No. 113145-69-0

Niguldipine hydrochloride

Cat. No. B1662579
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-WAQYZQTGSA-N
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Patent
US04994461

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26]Br)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].[ClH:29].[C:30]1([C:36]2([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[ClH:29].[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26][N:39]2[CH2:40][CH2:41][C:36]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:37][CH2:38]2)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCBr)C
Name
Quantity
7.85 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1(CCNCC1)C1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 140 ml of dioxane
ADDITION
Type
ADDITION
Details
after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added
DISTILLATION
Type
DISTILLATION
Details
20-25 ml of the solvent mixture are then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
On standing at room temperature
CUSTOM
Type
CUSTOM
Details
the product crystallises spontaneously
FILTRATION
Type
FILTRATION
Details
after trituration and is filtered off under suction after 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with dioxane and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994461

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26]Br)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].[ClH:29].[C:30]1([C:36]2([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[ClH:29].[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26][N:39]2[CH2:40][CH2:41][C:36]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:37][CH2:38]2)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCBr)C
Name
Quantity
7.85 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1(CCNCC1)C1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 140 ml of dioxane
ADDITION
Type
ADDITION
Details
after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added
DISTILLATION
Type
DISTILLATION
Details
20-25 ml of the solvent mixture are then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
On standing at room temperature
CUSTOM
Type
CUSTOM
Details
the product crystallises spontaneously
FILTRATION
Type
FILTRATION
Details
after trituration and is filtered off under suction after 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with dioxane and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994461

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26]Br)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].[ClH:29].[C:30]1([C:36]2([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[ClH:29].[CH3:1][C:2]1[NH:3][C:4]([CH3:28])=[C:5]([C:21]([O:23][CH2:24][CH2:25][CH2:26][N:39]2[CH2:40][CH2:41][C:36]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:37][CH2:38]2)=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCBr)C
Name
Quantity
7.85 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1(CCNCC1)C1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 140 ml of dioxane
ADDITION
Type
ADDITION
Details
after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added
DISTILLATION
Type
DISTILLATION
Details
20-25 ml of the solvent mixture are then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
On standing at room temperature
CUSTOM
Type
CUSTOM
Details
the product crystallises spontaneously
FILTRATION
Type
FILTRATION
Details
after trituration and is filtered off under suction after 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with dioxane and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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